Cas no 1117-97-1 (N,O-Dimethylhydroxylamine)

N,O-Dimethylhydroxylamine is a versatile reagent widely used in organic synthesis, particularly in the preparation of Weinreb amides. Its key advantage lies in its ability to act as a stable intermediate for the controlled conversion of esters, acids, or acyl chlorides into ketones or aldehydes, avoiding overreduction to alcohols. The compound’s dimethylated structure enhances reactivity while maintaining selectivity, making it valuable in multi-step syntheses. It is also employed in peptide coupling and as a protecting group for carbonyl functionalities. Its stability under various reaction conditions and compatibility with a range of substrates contribute to its utility in pharmaceutical and fine chemical applications.
N,O-Dimethylhydroxylamine structure
N,O-Dimethylhydroxylamine structure
Product Name:N,O-Dimethylhydroxylamine
CAS No:1117-97-1
MF:C2H7NO
MW:61.0830805301666
CID:145486
Update Time:2025-08-05

N,O-Dimethylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • N,O-Dimethylhydroxylamine
    • Methylmethoxyamine
    • N-Methoxymethanamine
    • O,N-Dimethylhydroxylamine
    • N-MethyoxyMethyl aMine
    • (Methoxyamino)methane
    • Methoxymethylamine
    • N-Methoxy-N-methylamine
    • Methanamine, N-methoxy-
    • CH3NHOCH3
    • Hydroxylamine, N,O-dimethyl-
    • Methoxyamine, N-methyl-
    • Methylamine, N-methoxy-
    • N-Methoxymethylamine
    • N-Methylmethoxyamine
    • N-Methyl-O-methylhydroxylamine
    • O-Methyl-N-methylhydroxylamine
    • methoxy(methyl)amine
    • KRKPYFLIYNGWTE-UHFFFAOYSA-N
    • 783670HYEO
    • N,O-dimethylhydroxylamin
    • No-dimethylhydroxylamine
    • methoxy-methylamine
    • MeNHOMe
    • EINEC
    • Inchi: 1S/C2H7NO/c1-3-4-2/h3H,1-2H3
    • InChI Key: KRKPYFLIYNGWTE-UHFFFAOYSA-N
    • SMILES: O(C)NC

Computed Properties

  • Exact Mass: 61.05281
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 4
  • Rotatable Bond Count: 1
  • Complexity: 10
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -0.2
  • Topological Polar Surface Area: 21.3

Experimental Properties

  • Density: 0.796
  • Melting Point: 97 ºC
  • Boiling Point: 3 ºC
  • Flash Point: -29 ºC
  • Refractive Index: 1.4152 (estimate)
  • PSA: 21.26

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N,O-Dimethylhydroxylamine Related Literature

Additional information on N,O-Dimethylhydroxylamine

Introduction to N,O-Dimethylhydroxylamine (CAS No. 1117-97-1)

N,O-Dimethylhydroxylamine, a compound with the chemical formula C₂H₇NO, is a significant reagent in the field of organic synthesis and pharmaceutical development. Its molecular structure, featuring both methyl and hydroxylamine groups, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound is particularly valued for its role in the preparation of chiral auxiliaries and catalysts, which are essential in asymmetric synthesis, a growing area of interest in medicinal chemistry.

The use of N,O-Dimethylhydroxylamine has been extensively explored in recent years due to its unique chemical properties. One of its primary applications is in the synthesis of protected hydroxylamine derivatives, which are crucial in the development of novel pharmaceuticals. These derivatives often serve as key intermediates in the production of active pharmaceutical ingredients (APIs) that target various therapeutic areas.

In recent studies, researchers have highlighted the importance of N,O-Dimethylhydroxylamine in the development of new catalysts for asymmetric hydrogenation. This process is pivotal in producing enantiomerically pure compounds, which are highly sought after in the pharmaceutical industry due to their improved pharmacological properties. The compound's ability to facilitate the formation of C-N bonds under mild conditions has made it a preferred choice for many synthetic chemists.

The compound's role in drug discovery has also been underscored by its application in the synthesis of protease inhibitors. Proteases are enzymes that play a critical role in many biological processes, and their inhibition is often a key strategy in anti-inflammatory and anti-viral drug development. Recent advancements have shown that derivatives of N,O-Dimethylhydroxylamine can effectively inhibit certain proteases by acting as competitive inhibitors.

Furthermore, the compound has been investigated for its potential use in materials science. Specifically, it has been employed in the synthesis of functional polymers that exhibit unique properties such as biodegradability and high thermal stability. These properties make such polymers suitable for applications in biomedicine and environmental technology.

The industrial production of N,O-Dimethylhydroxylamine typically involves the reaction of formaldehyde with ammonia, followed by methylation to introduce the methyl groups. This process is optimized to ensure high yield and purity, which are critical for pharmaceutical applications. The compound is usually handled under controlled conditions to prevent degradation, and its storage requires inert atmospheres to maintain stability.

Recent research has also focused on the environmental impact of using N,O-Dimethylhydroxylamine. Studies have shown that when properly managed, it can be disposed of without significant environmental harm. However, researchers are continuously exploring more sustainable methods for its production and application to minimize any potential ecological impact.

The safety profile of N,O-Dimethylhydroxylamine is another area of concern. While it is not classified as a hazardous substance under standard conditions, proper handling procedures must be followed to prevent exposure. Personal protective equipment (PPE) such as gloves and goggles is recommended when working with this compound. Additionally, laboratories should be equipped with appropriate ventilation systems to ensure safe usage.

In conclusion, N,O-Dimethylhydroxylamine (CAS No. 1117-97-1) is a multifaceted compound with significant applications in pharmaceuticals, materials science, and organic synthesis. Its versatility makes it an indispensable tool for researchers and industrial chemists alike. As research continues to uncover new uses for this compound, its importance in advancing scientific and technological innovation is likely to grow even further.

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